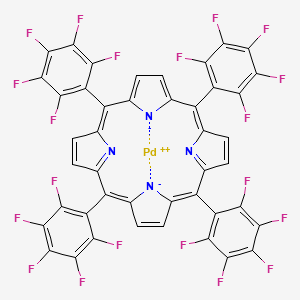

5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II)

Übersicht

Beschreibung

5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is a type of porphyrin. It is used as a catalyst for epoxidations with peroxides, oxidative decarbonylations, and aliphatic hydroxylations . It is also used for optical oxygen sensors and pressure-sensitive colors as the active component .

Synthesis Analysis

The synthesis of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) involves several steps. The methods of synthesis of this compound, its use in catalysis, and its reaction with nucleophiles to yield new monomeric porphyrins have been highlighted in various studies .Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is complex. It contains four equivalent reactive sites for thiol-fluoride substitution and can act as a platform for peptide cyclisation through reaction with two or more cysteine residues .Chemical Reactions Analysis

The chemical reactions involving 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) are diverse. It is used in various chemical reactions, including epoxidations with peroxides, oxidative decarbonylations, and aliphatic hydroxylations .Physical and Chemical Properties Analysis

The physical and chemical properties of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) are unique. It has a molecular weight of 974.55 and its empirical formula is C44H10F20N4 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) (PF-1) has been studied for its inhibitory effect in corrosion environments. It's particularly effective on J55 steel in sweet corrosive mediums (3.5 wt % NaCl + CO2), showing significant surface protection and wettability changes (Singh et al., 2017).

Photodetector Applications

The compound's utility in photodetector devices has been explored. Thin films of this compound exhibit properties suitable for photodetection, highlighting its potential in organic-based device applications (Farag et al., 2021).

Catalysis in Fuel Cells

It also shows promise in catalyzing oxygen reduction, useful in low-temperature proton exchange membrane fuel cells. This application leverages its electrocatalytic activity, enhancing reduction rates at varying temperatures (Zhang et al., 2005).

Heterogeneous Catalysis

This compound reacts with various nucleophiles, leading to novel porphyrinic materials. Such reactions are crucial for synthesizing new monomeric porphyrins and polymeric matrices, important in heterogeneous catalysis (Costa et al., 2011).

Photoluminescence and Photocatalysis

It's involved in the formation of novel polyoxomolybdate with photoluminescent properties and potential in photocatalytic applications (Chen, 2020).

Oxygen Sensing

The compound is used in oxygen-sensitive membranes, demonstrating variations in luminescent properties under different conditions, valuable for oxygen sensing in various applications (Badocco et al., 2009).

Molecular Recognition in Blood Analysis

Additionally, it has been utilized in microsensors for molecular recognition, particularly for the ultrasensitive determination of biomarkers in blood, indicating its relevance in biomedical applications (Stefan-van Staden et al., 2022).

Wirkmechanismus

Target of Action

The primary target of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is cysteine-containing peptides . This compound acts as a scaffold for the stapling and multicyclisation of these peptides .

Mode of Action

The compound contains four equivalent reactive sites for thiol-fluoride substitution . It interacts with its targets (cysteine residues) through these reactive sites, leading to the formation of cyclic structures . This interaction results in the stapling and multicyclisation of the peptides .

Zukünftige Richtungen

The future directions for 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) are promising. It is being explored as a robust and versatile platform for peptide stapling and multi-cyclisation, opening the door to the next generation of functional scaffolds for 3D peptide architectures .

Biochemische Analyse

Biochemical Properties

5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) exhibits several notable biochemical properties. It acts as a catalyst in various biochemical reactions, particularly those involving electron transfer and oxidation-reduction processes. The compound interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver. The nature of these interactions often involves the coordination of the palladium center with the active sites of the enzymes, leading to changes in their catalytic activity .

Cellular Effects

The effects of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) exerts its effects through several mechanisms. One key mechanism involves the binding of the palladium center to thiol groups in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the conformation and activity of the target proteins. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, while at high doses, it may exhibit toxic effects. For instance, high doses of the compound have been associated with oxidative stress and liver toxicity in animal studies. Threshold effects have also been observed, where the compound exhibits a biphasic response depending on the concentration .

Metabolic Pathways

5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play roles in the detoxification of xenobiotics and the metabolism of endogenous compounds. The compound can affect metabolic flux and alter the levels of various metabolites, including reactive oxygen species and glutathione .

Transport and Distribution

Within cells and tissues, 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other serum proteins, facilitating its distribution in the bloodstream. Additionally, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is critical for its activity and function. The compound can localize to various cellular compartments, including the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can interact with key biomolecules and influence cellular processes .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) involves the reaction of palladium acetate with 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine in the presence of a base. The reaction results in the formation of the desired compound.", "Starting Materials": [ "Palladium acetate", "5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine (1.0 g, 1.3 mmol) and palladium acetate (0.2 g, 0.65 mmol) in dry DMF (20 mL) under nitrogen atmosphere.", "Step 2: Add triethylamine (0.5 mL, 3.6 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: After completion of the reaction, pour the reaction mixture into water (100 mL) and extract with dichloromethane (3 x 50 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using silica gel and eluting with a mixture of dichloromethane and methanol (95:5 v/v).", "Step 6: Collect the desired compound as a dark green solid (yield: 0.8 g, 80%)." ] } | |

CAS-Nummer |

72076-09-6 |

Molekularformel |

C44H10F20N4Pd+2 |

Molekulargewicht |

1081.0 g/mol |

IUPAC-Name |

palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C44H10F20N4.Pd/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8,65,68H;/q;+2 |

InChI-Schlüssel |

QLEXFNBWLLFJLX-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pd+2] |

Kanonische SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pd+2] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)